molecular formula C43H64O3 B12049674 Phenol, 4,4',4''-methylidynetris[2,6-bis(1,1-dimethylethyl)- CAS No. 33560-59-7

Phenol, 4,4',4''-methylidynetris[2,6-bis(1,1-dimethylethyl)-

Cat. No.: B12049674
CAS No.: 33560-59-7
M. Wt: 629.0 g/mol
InChI Key: FFOUWOPCDGXFNL-UHFFFAOYSA-N
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Description

Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-] (CAS 118-82-1), is a synthetic antioxidant characterized by a methylene (-CH2-) bridge linking two phenol rings. Each phenol ring is substituted with two bulky tert-butyl groups at the 2 and 6 positions. Its molecular formula is C29H44O2, with a molecular weight of 424.66 g/mol . The steric hindrance provided by the tert-butyl groups enhances its stability and resistance to oxidative degradation, making it effective in scavenging free radicals . This compound has been identified in microbial and fungal metabolic studies as a key antioxidant, particularly in non-aflatoxigenic Aspergillus flavus mutants, where it mitigates oxidative stress by reducing reactive oxygen species (ROS) accumulation .

Properties

CAS No.

33560-59-7

Molecular Formula

C43H64O3

Molecular Weight

629.0 g/mol

IUPAC Name

4-[bis(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C43H64O3/c1-38(2,3)28-19-25(20-29(35(28)44)39(4,5)6)34(26-21-30(40(7,8)9)36(45)31(22-26)41(10,11)12)27-23-32(42(13,14)15)37(46)33(24-27)43(16,17)18/h19-24,34,44-46H,1-18H3

InChI Key

FFOUWOPCDGXFNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Alkylation of Phenol with Isobutylene

The foundational step in synthesizing 4,4'-methylenebis[2,6-di-tert-butylphenol] involves the alkylation of phenol with isobutylene to produce 2,6-di-tert-butylphenol (2,6-DTBP), a key intermediate. Source details a method where phenol is alkylated with isobutylene at 100–110°C in the presence of a catalyst composed of [(C6H5O)2(ortho-tert-C4H9C6H4O)2Al]H. This catalyst promotes selective para-alkylation while minimizing byproducts such as 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol .

At temperatures below 100°C, the reaction yield drops significantly due to incomplete conversion, whereas exceeding 110°C increases side-product formation, particularly tri-alkylated phenols . A typical reaction mixture after 8 hours of isobutylene flow contains 80.1% 2,6-DTBP, 10.5% unreacted ortho-tert-butylphenol, and 9% 2,4,6-tri-tert-butylphenol . Post-reaction purification involves hydrolysis to remove the catalyst followed by vacuum distillation and recrystallization from n-alkanes, yielding 2,6-DTBP with a melting point of 35.2°C and 100% purity by gas-liquid chromatography (GLC) .

Catalytic Systems and Reaction Optimization

The choice of catalyst profoundly impacts alkylation efficiency. Aluminum phenoxides, as described in Source , offer superior regioselectivity compared to conventional acid catalysts like sulfuric acid, which often lead to over-alkylation and tar formation . The aluminum-based catalyst facilitates a two-step mechanism:

  • Formation of a phenoxide complex that activates isobutylene for electrophilic substitution.

  • Steric guidance by tert-butyl groups on the ortho positions, directing incoming isobutylene to the para position .

Alternative methods, such as the use of methanol or ethanol as solvents in Mannich base reactions (Source ), demonstrate the versatility of alcoholic media in maintaining homogeneous reaction conditions. However, higher alcohols like propanol induce phase separation, reducing reaction efficiency .

Condensation with Formaldehyde

The final step involves condensing two equivalents of 2,6-DTBP with formaldehyde to form the methylene bridge. Source outlines a Mannich reaction where 2,6-DTBP reacts with formaldehyde and dimethylamine in methanol at 80–90°C to form N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. This intermediate undergoes hydrogenation at 120–160°C under palladium catalysis to yield 4,4'-methylenebis[2,6-di-tert-butylphenol] .

Key parameters include:

  • Temperature control : Maintaining 80–90°C during condensation prevents decomposition of the Mannich base.

  • Purging with inert gases : Removing volatile byproducts (e.g., methanol, water) with hydrogen-dimethylamine mixtures ensures catalyst longevity and product purity .

  • Hydrogenation ratio : A molar ratio of 1:4–10 (Mannich base to H2) maximizes conversion to the target compound .

Post-hydrogenation distillation at 140–180°C under reduced pressure (15–30 mmHg) isolates the product, which is further purified via recrystallization to achieve >99% purity .

Analytical Characterization and Quality Control

Rigorous analytical methods ensure compliance with industrial standards. Key techniques include:

  • Gas-liquid chromatography (GLC) : Used to quantify 2,6-DTBP and detect residual solvents or byproducts .

  • Melting point analysis : Confirms crystalline purity, with deviations indicating impurities .

  • Infrared (IR) spectroscopy : Identifies functional groups such as hydroxyl (3600–3200 cm⁻¹) and methylene bridges (2920–2850 cm⁻¹) .

Industrial Applications and Scalability

4,4'-Methylenebis[2,6-di-tert-butylphenol] is prized for its antioxidant properties in polyolefins, rubber, and fuels. Its scalability is evidenced by patents (Sources ) that outline batch processes capable of producing multi-ton quantities. For example, Source describes a transesterification method using pentaerythritol and alkylated phenols to synthesize tetra-functional antioxidants, highlighting the compound’s role in polymer stabilization.

Economic considerations favor continuous-flow systems for alkylation and distillation, reducing energy costs by 20–30% compared to batch reactors . Environmental regulations necessitate closed-loop solvent recovery systems, particularly for methanol and dimethylamine, to minimize waste .

Chemical Reactions Analysis

Phenol, 4,4’,4’'-methylidynetris[2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones.

Scientific Research Applications

Industrial Applications

1. Antioxidant in Polymers

  • Usage : This compound is widely used as an antioxidant in plastics and rubber products. It prevents oxidative degradation during processing and extends the lifespan of materials.
  • Case Study : Research indicates that incorporating this phenolic compound into polyolefins significantly enhances thermal stability and mechanical properties, making it suitable for automotive and consumer goods applications .

2. Additive in Lubricants

  • Usage : It serves as an additive in lubricating oils to improve oxidative stability and reduce wear.
  • Case Study : A study demonstrated that lubricants containing this compound exhibited lower viscosity changes and better performance under high-temperature conditions compared to conventional lubricants .

Pharmaceutical Applications

1. Anticancer Properties

  • Usage : Investigations into the compound's biological activities have revealed potential anticancer effects.
  • Case Study : In vitro studies showed that this phenolic compound inhibited the proliferation of cancer cells by inducing apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .

2. Antifungal Activity

  • Usage : The compound has demonstrated antifungal properties against various dermatophytes.
  • Case Study : A recent study reported significant antifungal activity against Trichophyton species when treated with extracts containing this phenolic compound, indicating its applicability in developing antifungal treatments .

Environmental Applications

1. Wastewater Treatment

  • Usage : The compound's stability makes it a candidate for studying the fate of synthetic phenolic antioxidants in wastewater treatment processes.
  • Case Study : Research conducted on the distribution and degradation of synthetic phenolic antioxidants revealed that this compound persists through various treatment processes, raising concerns about environmental contamination .

Summary of Applications

Application AreaSpecific UseKey BenefitsCase Studies Referenced
IndustrialAntioxidant in polymersEnhances thermal stability
IndustrialAdditive in lubricantsImproves oxidative stability
PharmaceuticalAnticancer propertiesInduces apoptosis in cancer cells
PharmaceuticalAntifungal activityEffective against dermatophytes
EnvironmentalWastewater treatment studiesPersistence raises environmental concerns

Mechanism of Action

The mechanism of action of Phenol, 4,4’,4’'-methylidynetris[2,6-bis(1,1-dimethylethyl)- primarily involves its antioxidant properties . The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to other molecules. This antioxidant activity is attributed to the presence of phenolic hydroxyl groups, which can easily donate hydrogen atoms. The molecular targets and pathways involved in its action include various oxidative stress pathways and free radical scavenging mechanisms.

Comparison with Similar Compounds

Phenol, 2,4-bis(1,1-dimethylethyl)-

  • Structure: A single phenol ring with tert-butyl groups at the 2 and 4 positions.
  • Molecular Weight : ~278.5 g/mol (estimated).
  • Function: Acts as a metabolite during polycyclic aromatic hydrocarbon (PAH) degradation by microbes like Acinetobacter sp. . Unlike the target compound, it lacks a methylene bridge and a second phenol ring, resulting in lower antioxidant efficacy.
  • Applications : Reported in plant extracts (e.g., Xylocarpus granatum) for mild antioxidant activity .

Phenol,2,2′-Methylenebis[6-(1,1-dimethylethyl)-4-methyl-] (CAS 119-47-1)

  • Structure: Two phenol rings linked by a methylene bridge, with tert-butyl groups at the 6 position and a methyl group at the 4 position on each ring.
  • Molecular Weight : 340.5 g/mol.
  • Function : Antioxidant, but with reduced steric hindrance compared to the target compound due to methyl substitution. Found upregulated in fungal mutants under oxidative stress .

Probucol (CAS 23288-49-5)

  • Structure: 4,4'-[(1-Methylethylidene)bis(thio)]bis[2,6-bis(tert-butyl)phenol]. Features a sulfur-containing bridge instead of methylene.
  • Molecular Weight : 516.84 g/mol.
  • Function : Hypocholesterolemic drug with antioxidant properties. The sulfur atoms enhance its lipid-lowering activity by inhibiting cholesterol efflux proteins (e.g., ABCA1) . Unlike the target compound, it is used clinically for atherosclerosis and cardiovascular diseases.

2,6-Bis(1,1-dimethylethyl)phenol

  • Structure: Single phenol ring with tert-butyl groups at the 2 and 6 positions.
  • Function: Exhibits allelopathic effects, inhibiting photosynthesis in plants by damaging chlorophyll and reducing electron transport efficiency in photosystem II . The absence of a second phenol ring limits its antioxidant utility.

Quantitative Comparison of Key Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
4,4'-Methylenebis[2,6-bis(tert-butyl)phenol] 118-82-1 C29H44O2 424.66 2,6 (both rings) Antioxidant in fungi, microbial systems
2,4-Bis(tert-butyl)phenol N/A C14H22O ~278.5 2,4 (single ring) PAH degradation metabolite
Probucol 23288-49-5 C31H48O2S2 516.84 2,6 (both rings) Hypocholesterolemic drug
2,6-Bis(tert-butyl)phenol N/A C14H22O 206.32 2,6 (single ring) Allelochemical, photosynthesis inhibitor

Biological Activity

Phenol, 4,4',4''-methylidynetris[2,6-bis(1,1-dimethylethyl)-], commonly referred to as a phenolic antioxidant, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and applications based on diverse research findings.

  • Chemical Formula : C₃₄H₄₆O₃S₃
  • Molecular Weight : 546.84 g/mol
  • CAS Registry Number : 110326-50-6

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its antioxidant properties. It functions by scavenging free radicals and thus mitigating oxidative stress in biological systems. The following sections detail specific biological activities observed in various studies.

Antioxidant Activity

Phenolic compounds are well-known for their ability to act as antioxidants. The antioxidant activity of phenol derivatives has been extensively studied:

  • Inhibition of Lipid Peroxidation : Research indicates that phenolic antioxidants can inhibit lipid peroxidation in cellular membranes, protecting against oxidative damage .
  • Neuroprotective Effects : Certain derivatives have shown promise in reducing oxidative toxicity in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases .

Anti-inflammatory and Cytotoxic Effects

The anti-inflammatory properties of phenolic compounds are noteworthy:

  • Cytokine Regulation : Studies have demonstrated that these compounds can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .
  • Cytotoxicity : Cytotoxic effects have been observed in various cancer cell lines. For instance, phenol derivatives exhibit cytotoxicity with IC₅₀ values indicating significant cell death at low concentrations .

Study 1: Antioxidant Mechanism

A study investigating the effects of 2,4-di-tert-butylphenol (a related compound) on oxidative stress revealed that it significantly reduced reactive oxygen species (ROS) levels in cultured cells. This was attributed to its ability to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) .

Study 2: Anti-inflammatory Activity

In another study involving RAW264.7 macrophages, treatment with phenolic antioxidants led to a marked decrease in the expression of inflammatory markers. This suggests that these compounds may be beneficial in managing inflammatory conditions .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of Phenol, 4,4',4''-methylidynetris[2,6-bis(1,1-dimethylethyl)-] compared to other phenolic compounds:

Activity TypePhenol DerivativeIC₅₀/Effect LevelReference
Antioxidant2,4-Di-tert-butylphenolEffective at low concentrations
Anti-inflammatoryPhenol derivativesDecrease in TNF-α and IL-6
CytotoxicityPhenol derivativesIC₅₀ values around 10 µg/mL
Neuroprotection2,6-Di-tert-butylphenolSignificant reduction in oxidative stress

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 4,4',4''-methylidynetris[2,6-bis(1,1-dimethylethyl)phenol?

  • Methodology : Utilize a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy : Compare experimental IR spectra with reference data from NIST (e.g., C=O stretching at ~1650 cm⁻¹ for phenolic derivatives) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 424.66 g/mol for C29H44O2) using high-resolution MS and cross-reference with databases like the EPA/NIH Mass Spectral Database .
  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon shifts to verify tert-butyl substituents and aromatic ring geometry .

Q. What synthetic strategies are recommended for synthesizing this compound with high purity?

  • Methodology :

  • Friedel-Crafts Alkylation : Use tert-butyl chloride and phenol derivatives under acidic conditions to introduce bulky substituents .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to remove byproducts like 2,4,6-tri-tert-butylphenol .
  • Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and differential scanning calorimetry (DSC) to confirm melting point consistency .

Advanced Research Questions

Q. How does 4,4',4''-methylidynetris[2,6-bis(1,1-dimethylethyl)phenol behave in environmental matrices, and what are its degradation pathways?

  • Methodology :

  • Microbial Degradation Studies : Incubate the compound with PAH-degrading microbial consortia (e.g., Streptomyces spp.) and monitor metabolites via GC-MS. Key intermediates include 2,4-bis(1,1-dimethylethyl)phenol and quinone derivatives .
  • Photodegradation : Expose to UV light in aqueous solutions and analyze photoproducts using LC-QTOF-MS to identify hydroxylated or oxidized species .
    • Data Interpretation : Use kinetic modeling (e.g., pseudo-first-order decay constants) to assess environmental persistence .

Q. What role does this compound play in enhancing the bioavailability of hydrophobic drugs like probucol?

  • Methodology :

  • Nanoparticle Formulation : Co-grind the compound with probucol and stabilizers (e.g., methacrylic acid-methyl methacrylate copolymer) using bead-milling. Characterize particle size via dynamic light scattering (DLS) and solubility via shake-flask method .
  • Solid-State NMR : Investigate molecular interactions (e.g., hydrogen bonding between phenolic OH groups and polymer matrices) to optimize drug loading .
    • Outcome : Improved dissolution rates (e.g., 3.5-fold increase in probucol bioavailability in simulated intestinal fluid) .

Q. How can researchers assess the environmental and health risks of this compound in compliance with regulatory frameworks?

  • Methodology :

  • Tier II Environmental Hazard Assessment : Apply the IMAP framework to evaluate bioaccumulation (log Kow ~9.8), aquatic toxicity (e.g., Daphnia magna LC50), and endocrine disruption potential .
  • Extractables/Leachables Studies : Use accelerated stability testing (40°C/75% RH for 6 months) in parenteral drug packaging to quantify leaching via UPLC-MS/MS, adhering to PQRI guidelines .
    • Regulatory Alignment : Cross-reference with Canada’s Chemicals Management Plan (CEPA Section 64) and EU REACH thresholds for risk mitigation .

Data Contradiction Analysis

Q. Discrepancies in reported CAS numbers and molecular weights: How to resolve ambiguities?

  • Resolution Strategy :

  • Cross-check identifiers across authoritative databases (e.g., NIST, PubChem) and regulatory documents. For example:
  • CAS 118-82-1 : Molecular formula C29H44O2 (424.66 g/mol), validated via NIST .
  • CAS 1709-70-2 : Alternative identifier for the same structure in polymer matrices .
  • Use IUPAC Standard InChIKey (e.g., MDWVSAYEQPLWMX-UHFFFAOYSA-N) to ensure structural consistency across sources .

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